molecular formula C22H14F3N5O B10925369 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10925369
M. Wt: 421.4 g/mol
InChI Key: IDJZSZXHSDRPQB-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a pyrazolo[1,5-a]pyrimidine core and an oxadiazole ring, makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with nitriles or carboxylic acids under dehydrating conditions.

    Functionalization with phenyl and trifluoromethyl groups: These groups can be introduced through various substitution reactions, often using reagents like phenylboronic acid and trifluoromethyl iodide.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the oxadiazole ring may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its heterocyclic structure is often associated with biological activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-5-[5-phenylpyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    3-(4-methylphenyl)-5-[5-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 3-(4-methylphenyl)-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C22H14F3N5O

Molecular Weight

421.4 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H14F3N5O/c1-13-7-9-15(10-8-13)20-27-21(31-29-20)17-12-19-26-16(14-5-3-2-4-6-14)11-18(22(23,24)25)30(19)28-17/h2-12H,1H3

InChI Key

IDJZSZXHSDRPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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